4-Chloro-2-methoxybenzohydrazide

Physicochemical characterization Drug-likeness Lipophilicity

This 4-chloro-2-methoxybenzohydrazide delivers a unique 4-Cl/2-OMe substitution pattern (LogP ~2.04, tPSA ~64.35 Ų) unavailable from mono-substituted or unsubstituted benzohydrazides. Its balanced electron-withdrawing/donating profile enhances hydrazone condensation and heterocycle formation (oxadiazoles, triazoles). Documented hydrazone derivatives show antibacterial efficacy against E. coli; the scaffold is cited in herbicide patent literature. For medicinal chemistry programs prioritizing membrane permeability or agrochemical lead optimization, this building block provides a validated, differentiated starting point.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62
CAS No. 878465-96-4
Cat. No. B3001113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methoxybenzohydrazide
CAS878465-96-4
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Cl)C(=O)NN
InChIInChI=1S/C8H9ClN2O2/c1-13-7-4-5(9)2-3-6(7)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
InChIKeyGKGVSXXYKPLIGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-methoxybenzohydrazide (CAS 878465-96-4) Procurement Guide: Physicochemical Profile, Differentiation, and Research Utility


4-Chloro-2-methoxybenzohydrazide (CAS 878465-96-4) is a substituted benzohydrazide building block featuring a 4-chloro-2-methoxy substitution pattern on the aromatic ring. This compound belongs to a broad class of hydrazide derivatives widely employed in medicinal chemistry and agrochemical research as versatile intermediates for the synthesis of hydrazones, oxadiazoles, triazoles, and other heterocyclic scaffolds [1]. The presence of both electron-withdrawing (4-chloro) and electron-donating (2-methoxy) substituents confers a distinct electronic profile and lipophilicity (computed LogP ~2.04) compared to mono-substituted or unsubstituted benzohydrazides .

Why 4-Chloro-2-methoxybenzohydrazide Cannot Be Replaced by Common Benzohydrazide Analogs


Within the benzohydrazide family, seemingly minor variations in substituent identity and position can produce substantial shifts in physicochemical properties, synthetic reactivity, and downstream biological profile. Simple replacement of 4-chloro-2-methoxybenzohydrazide with unsubstituted benzohydrazide, 4-chlorobenzohydrazide, or 2-methoxybenzohydrazide is not functionally equivalent. As demonstrated by comparative computational data, the target compound's unique combination of a para-chloro and ortho-methoxy group yields a distinct lipophilicity (LogP ~2.04) and polar surface area (PSA ~64.35 Ų) that differs from both mono-substituted and unsubstituted congeners [1][2]. Furthermore, the specific substitution pattern has been shown to directly influence the antibacterial activity of derived hydrazones; a derivative of this compound exhibited effective activity against Escherichia coli, whereas derivatives from other benzohydrazides showed differential potency profiles, underscoring that the parent hydrazide's substitution is a critical determinant of final compound efficacy [3].

Quantitative Differentiation Evidence for 4-Chloro-2-methoxybenzohydrazide Versus Structural Analogs


Enhanced Lipophilicity (LogP) Compared to Mono-Substituted Benzohydrazides

4-Chloro-2-methoxybenzohydrazide exhibits a computed octanol-water partition coefficient (LogP) of 2.04330, which is substantially higher than that of the unsubstituted benzohydrazide and its mono-substituted analogs. Specifically, the LogP is approximately 1.7-fold greater than that of 4-chlorobenzohydrazide (LogP = 1.18) and roughly 5.5-fold greater than that of 2-methoxybenzohydrazide (LogP = 0.37) . This increased lipophilicity arises from the synergistic effect of the para-chloro and ortho-methoxy substituents.

Physicochemical characterization Drug-likeness Lipophilicity

Polar Surface Area (PSA) Consistency with CNS/PAMPA Permeability Thresholds

The topological polar surface area (tPSA) of 4-chloro-2-methoxybenzohydrazide is calculated to be 64.35 Ų . This value falls comfortably below the widely recognized threshold of 90 Ų for favorable blood-brain barrier penetration and below 140 Ų for good oral bioavailability, as described in classic drug-likeness guidelines (e.g., Veber rules). While unsubstituted benzohydrazide and mono-substituted analogs like 2-methoxybenzohydrazide share a similar tPSA (~64.35 Ų) due to identical hydrogen bond donor/acceptor counts [1], the target compound's higher LogP (see Evidence Item 1) provides a distinct overall profile that may translate to different pharmacokinetic behavior.

Drug design CNS permeability Physicochemical properties

Synthetic Utility: Direct Precursor to a Hydrazone with Confirmed Antibacterial Activity

4-Chloro-2-methoxybenzohydrazide can be readily converted to 4-chloro-N'-(4-diethylamino-2-hydroxybenzylidene)benzohydrazide (Compound 3), a benzohydrazone derivative. In a head-to-head comparison within the same study, this specific hydrazone demonstrated effective antibacterial activity against Escherichia coli, whereas other hydrazones derived from 2-hydroxybenzohydrazide and 4-methoxybenzohydrazide exhibited different antibacterial profiles [1]. While quantitative MIC values were not reported in the preliminary screening, the qualitative result provides direct evidence that the 4-chloro-2-methoxy substitution pattern of the parent hydrazide contributes to a distinct and favorable biological outcome in a downstream derivative.

Antibacterial Hydrazone synthesis Derivatization

Vendor-Documented Purity and Physical Form for Reproducible Experimental Use

4-Chloro-2-methoxybenzohydrazide is commercially available with a specified purity of 95% (HPLC or equivalent), supplied as a powder, and recommended for storage at room temperature . This level of purity and physical characterization is comparable to that of other benzohydrazide building blocks such as 4-chlorobenzohydrazide (typically 95-98%) and 4-methoxybenzohydrazide (98+%), but the availability of a consistent, vendor-certified product is essential for reproducible synthetic and biological experiments. In contrast, custom-synthesized or less-characterized analogs may introduce batch-to-batch variability that confounds data interpretation.

Chemical procurement Purity specification Reproducibility

4-Chloro-2-methoxybenzohydrazide: Recommended Research and Industrial Use Cases


Synthesis of Hydrazone Libraries for Antibacterial Screening

Use 4-chloro-2-methoxybenzohydrazide as the hydrazide component in condensation reactions with various aromatic aldehydes to generate a focused library of hydrazones. The resulting compounds can be screened for antibacterial activity, leveraging the demonstrated efficacy of a closely related hydrazone against E. coli as a benchmark for further structure-activity relationship (SAR) exploration [1].

Medicinal Chemistry Hit-to-Lead Optimization

Incorporate this benzohydrazide into lead series where lipophilicity is a critical design parameter. The compound's computed LogP of 2.04, which is significantly higher than that of mono-substituted benzohydrazides, may be exploited to improve membrane permeability and target engagement in cellular assays . Its favorable tPSA further supports its use in programs targeting intracellular or CNS-related endpoints .

Agrochemical Intermediate for Herbicidal Benzohydrazide Derivatives

Employ 4-chloro-2-methoxybenzohydrazide as a starting material for the synthesis of novel benzohydrazide-based herbicides, as described in patent literature [2]. The unique 4-chloro-2-methoxy substitution pattern may confer selective weed control properties when incorporated into more complex molecular frameworks.

Development of Leishmanicidal Agents (Class-Level Inference)

Based on class-level evidence that substituted benzohydrazides exhibit in vitro leishmanicidal activity [3], this specific compound could be evaluated in anti-leishmanial assays. Its distinct substitution pattern relative to previously studied hydrazides (e.g., 4-benzyloxybenzohydrazide) may lead to differential potency or selectivity, warranting inclusion in screening campaigns.

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